molecular formula C15H20ClNO2 B14340412 furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride CAS No. 101104-94-3

furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride

Cat. No.: B14340412
CAS No.: 101104-94-3
M. Wt: 281.78 g/mol
InChI Key: QOWCPINXBMTSSN-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a methoxyphenyl group, and an azanium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxy group is added to a phenyl ring.

    Formation of the Azanium Chloride Moiety: The azanium chloride moiety can be formed by reacting an amine with hydrochloric acid, resulting in the formation of the corresponding ammonium chloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The furan ring and methoxyphenyl group can interact with biological macromolecules such as proteins and nucleic acids, leading to various biological effects. The azanium chloride moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-methyl: A simpler furan derivative with a methyl group instead of the methoxyphenyl group.

    Furan-2-propyl: Another furan derivative with a propyl group.

Uniqueness

Furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride is unique due to the presence of the methoxyphenyl group and the azanium chloride moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

CAS No.

101104-94-3

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride

InChI

InChI=1S/C15H19NO2.ClH/c1-17-15-9-3-2-6-13(15)7-4-10-16-12-14-8-5-11-18-14;/h2-3,5-6,8-9,11,16H,4,7,10,12H2,1H3;1H

InChI Key

QOWCPINXBMTSSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC[NH2+]CC2=CC=CO2.[Cl-]

Origin of Product

United States

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